

Solubility of 5-Methylpiperidin-2-one: A Technical Guide for Process Development

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Compound of Interest

Compound Name: 5-Methylpiperidin-2-one

CAS No.: 3298-16-6

Cat. No.: B1599724

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Executive Summary & Compound Profile

5-Methylpiperidin-2-one (also known as 5-methyl- δ -valerolactam) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.^{[1][2][3]} Its solubility behavior is governed by the competition between the polar lactam functionality (hydrophilic, H-bond donor/acceptor) and the hydrophobic methyl-substituted piperidine ring.^{[1][2][4]}

Understanding its solubility landscape is essential for:

- **Reaction Engineering:** Selecting solvents that maximize yield in alkylation or reduction steps.^{[3][4]}
- **Purification:** Designing crystallization protocols to separate enantiomers or remove impurities.^{[1][3][4]}
- **Formulation:** Developing stable liquid or semi-solid dosage forms.

Physicochemical "Fingerprint"

Property	Value (Approx.) ^{[1][4][5]}	Mechanistic Implication
Molecular Weight	113.16 g/mol	Low MW facilitates high molar solubility in diverse solvents. ^{[1][2][3]}
Physical State	Low-melting Solid / Viscous Liquid	Melting point is sensitive to enantiomeric purity; often handled as a melt or solution. ^{[1][2][3]}
LogP (Predicted)	-0.53	Moderately lipophilic; crosses biological membranes but retains water solubility. ^{[3][4]}
H-Bond Donors	1 (Amide N-H)	Capable of strong interaction with protic solvents (water, alcohols). ^{[2][4]}
H-Bond Acceptors	1 (Carbonyl O)	Accepts H-bonds, facilitating solubility in water and stabilizing crystal lattices. ^{[1][2][3][4]}

Solubility Landscape & Solvent Selection Logic

The solubility of **5-Methylpiperidin-2-one** follows a distinct "polarity gradient." The lactam ring dictates miscibility in polar solvents, while the methyl group provides limited compatibility with non-polar hydrocarbons.^[4]

Polar Protic Solvents (High Solubility)^{[3][4]}

- Water: The compound is expected to be highly soluble to miscible.^{[3][4]} The lactam group forms extensive hydrogen bond networks with water.^{[3][4]}
 - Application: Aqueous workups; however, extraction from water requires repeated washes with organic solvents (e.g., DCM) due to this high affinity.^[4]
- Alcohols (Methanol, Ethanol, Isopropanol): Miscible.^[4]

- Mechanism:[1][4][5][6][7] The N-H proton of the lactam donates to the alcohol oxygen, while the carbonyl oxygen accepts a proton from the alcohol hydroxyl group.[4]
- Process Use: Ethanol is the preferred solvent for crystallization and chiral resolution.[4] Cooling hot ethanolic solutions can induce precipitation of the target enantiomer.[3][4]

Polar Aprotic Solvents (High Solubility)[3][4]

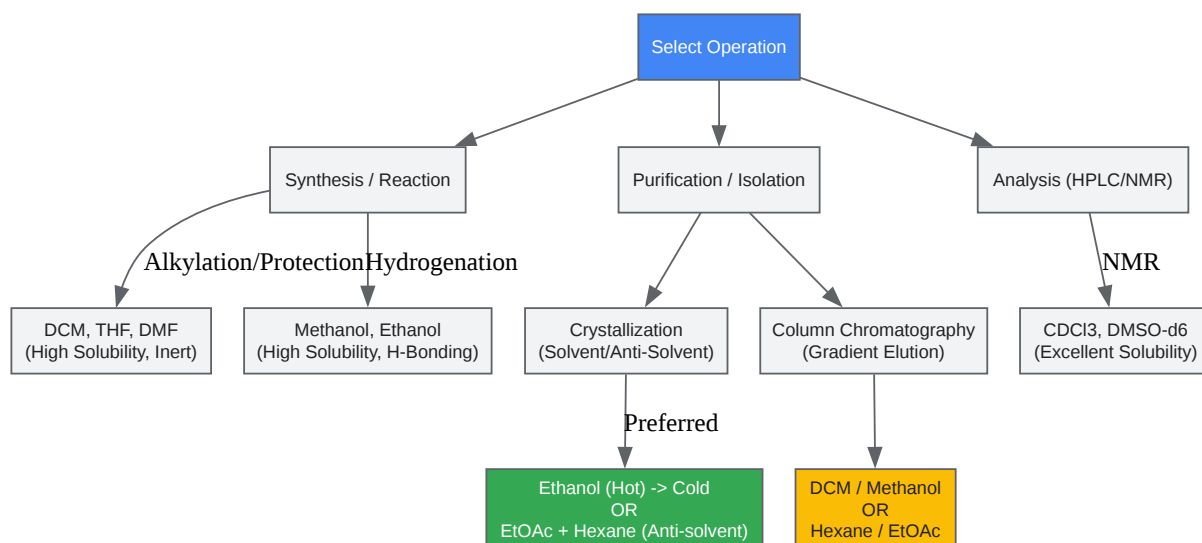
- Dichloromethane (DCM):High Solubility (>500 mg/mL).[2][4]
 - Mechanism:[1][4][5][6][7] Dipole-dipole interactions dominate.[1][2][3] DCM is the standard solvent for extraction and synthesis (e.g., N-protection reactions).[4]
- Ethyl Acetate:Moderate to High Solubility.[4]
 - Process Use: Often used in combination with hexanes for silica gel chromatography.[1][3] [4] The compound elutes readily in 100% EtOAc but is retained as hexane is added.[4]
- THF / Dioxane:High Solubility.[4]
 - Application: Standard solvents for reduction reactions (e.g., using LiAlH₄) where the lactam is converted to the amine.[4]

Non-Polar Solvents (Low Solubility / Anti-Solvents)[3][4]

- Hexanes / Heptane:Low Solubility (<10 mg/mL).[2][4]
 - Mechanism:[1][4][5][6][7] The high polarity of the amide bond (Dipole Moment ~3.7 D) makes the crystal lattice energy too high for non-polar interactions to overcome.[4]
 - Process Use: Acts as an anti-solvent.[1][3][4] Adding hexane to a concentrated solution in Ethyl Acetate or DCM precipitates the compound or its impurities.[3][4]

Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended unit operation.



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Figure 1: Decision matrix for solvent selection based on operational requirements.

Experimental Protocol: Determination of Solubility

Since specific quantitative data for **5-methylpiperidin-2-one** varies by enantiomeric purity and polymorph, researchers must validate solubility experimentally.[1][2][3] The following Self-Validating Protocol ensures accuracy.

The "Shake-Flask" Method (Gravimetric & HPLC)

This method determines the thermodynamic equilibrium solubility.[3][4]

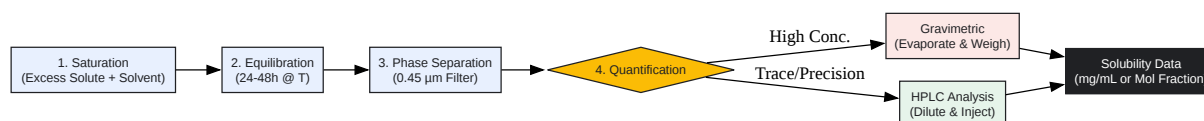
Reagents:

- **5-Methylpiperidin-2-one** (Solid/Oil, >97% purity).[1][2][3]
- Target Solvent (HPLC Grade).[3][4]

Workflow:

- Saturation: Add excess compound to 5 mL of solvent in a sealed glass vial until undissolved solid remains visible.
- Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
 - Validation Check: If all solid dissolves, add more compound.[1][4] Equilibrium requires the presence of a solid phase.[4]
- Filtration: Syringe-filter the supernatant (0.45 µm PTFE filter) into a pre-weighed vessel.
 - Tip: Pre-heat the filter to the equilibration temperature to prevent premature crystallization during filtration.[4]
- Quantification (Dual-Path):
 - Path A (Gravimetric): Evaporate solvent under vacuum/nitrogen flow until constant weight is achieved.[3][4] Calculate solubility () as:
[2][4]
 - Path B (HPLC - Preferred): Dilute the filtrate with mobile phase and analyze against a calibration curve.[2][3][4] This distinguishes the target compound from impurities.[3][4]

Visualizing the Workflow



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Figure 2: Step-by-step workflow for experimental solubility determination.

Thermodynamic Modeling

For process scale-up, solubility data at a single temperature is insufficient.^{[1][2][3][4]} The temperature dependence of solubility can be modeled using the Modified Apelblat Equation, which is standard for lactam derivatives.^[4]

Where:

- = Mole fraction solubility.^{[3][4]}
- = Absolute temperature (Kelvin).^{[3][4]}
- = Empirical constants derived from regression analysis of experimental data.

Interpretation:

- If the dissolution is endothermic (typical for this class), solubility increases with temperature ().^[4]
- A steep slope in the Van't Hoff plot (vs) indicates high sensitivity to temperature, making cooling crystallization an effective purification strategy.^[4]

Applications in Drug Development

Chiral Resolution

5-Methylpiperidin-2-one is often synthesized as a racemate.^{[1][2][3]} Solubility differences between diastereomeric salts are exploited for resolution.^{[1][3][4]}

- Protocol: React the racemate with a chiral acid (e.g., Tartaric acid derivatives).^[4]
- Solvent: Use Ethanol/Water mixtures.^{[1][3][4]} The "wrong" enantiomer remains in solution, while the target diastereomer crystallizes out.^[4]

Synthesis of Donepezil Analogues

In the synthesis of piperidine-based AChE inhibitors (e.g., Donepezil analogues), **5-methylpiperidin-2-one** serves as the core scaffold.[1][2][3]

- Reaction:

-alkylation or aldol condensation.[1][2][3]

- Solvent: Acetonitrile or Toluene is often used to allow high-temperature reflux, ensuring complete conversion despite the steric hindrance of the methyl group.[4]

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